molecular formula C18H25BrN2O3 B2737149 tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate CAS No. 1286273-58-2

tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate

Cat. No.: B2737149
CAS No.: 1286273-58-2
M. Wt: 397.313
InChI Key: WEQADRHWUUVPOK-SHTZXODSSA-N
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Description

Tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Reactions

  • An efficient stereoselective synthesis route for isomers of tert-butyl cyclohexylcarbamate highlights the compound's role in developing factor Xa inhibitors, showcasing a method starting from 3-cyclohexene-1-carboxylic acid with controlled stereochemistry through Mitsunobu reaction and base-catalyzed epimerization (Wang et al., 2017).
  • The enantioselective synthesis of a tert-butyl cyclohexylcarbamate derivative demonstrates its critical role as an intermediate in synthesizing potent CCR2 antagonists. The key step involves an iodolactamization, leading to a highly functionalized compound, suggesting its importance in medicinal chemistry (Campbell et al., 2009).

Material Science Applications

  • Research on benzothiazole-modified carbazole derivatives, including tert-butyl modifications, presents a novel approach to constructing strong blue emissive nanofibers. These nanofibers have potential applications in detecting volatile acid vapors due to their efficient exciton migration in 3D networks, highlighting the material's role in developing chemosensors (Sun et al., 2015).

Properties

IUPAC Name

tert-butyl N-[4-[(3-bromobenzoyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQADRHWUUVPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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